molecular formula C5H11ClN2O B568375 Butanamide,  2-amino-4-chloro-2-methyl- CAS No. 113560-58-0

Butanamide, 2-amino-4-chloro-2-methyl-

Cat. No.: B568375
CAS No.: 113560-58-0
M. Wt: 150.606
InChI Key: JGDULGBADRQLGG-UHFFFAOYSA-N
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Description

Butanamide, 2-amino-4-chloro-2-methyl-, is a halogenated amide derivative characterized by a butanamide backbone substituted with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at positions 2, 4, and 2, respectively. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.

Properties

CAS No.

113560-58-0

Molecular Formula

C5H11ClN2O

Molecular Weight

150.606

IUPAC Name

2-amino-4-chloro-2-methylbutanamide

InChI

InChI=1S/C5H11ClN2O/c1-5(8,2-3-6)4(7)9/h2-3,8H2,1H3,(H2,7,9)

InChI Key

JGDULGBADRQLGG-UHFFFAOYSA-N

SMILES

CC(CCCl)(C(=O)N)N

Synonyms

Butanamide, 2-amino-4-chloro-2-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between 2-amino-4-chloro-2-methylbutanamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
2-Amino-4-chloro-2-methylbutanamide -NH₂ (C2), -Cl (C4), -CH₃ (C2) ~164.6 (estimated) Chloro and methyl on butanamide chain
N-(2-Chlorophenyl)butanamide -Cl on phenyl ring 197.66 Chloro on aromatic ring, not on chain
2-Amino-4-(methylthio)-butanamide HCl -S-CH₃ (C4), HCl salt 186.71 Methylthio replaces chloro; hydrochloride salt
3,3-Dimethyl-N-[4-(piperidinylcarbonyl)phenyl]butanamide -CH₃ (C3, C3), piperidinyl group ~332.4 (estimated) Dimethyl and piperidinyl substituents
2-(Acetylamino)-4-(methylthio)-butanamide -NHAc (C2), -S-CH₃ (C4) 190.26 Acetylated amino, methylthio instead of chloro

Key Observations :

  • Chloro Position : Unlike N-(2-chlorophenyl)butanamide , the target compound places the chloro group on the aliphatic chain, which may reduce aromatic ring-related toxicity.
  • Halogen vs. Thioether : Replacing chloro with methylthio () introduces a sulfur atom, which may enhance solubility but alter electronic properties .
Enzyme Inhibition
  • PDE5 Inhibition: Compounds like 3-oxo-N-(thiazol-2-yl)butanamide () share a butanamide backbone and exhibit 100% PDE5 inhibition, suggesting that the amino and thiazole groups are critical for binding. The target compound’s chloro and methyl groups may similarly enhance steric complementarity with enzyme active sites .
  • Antiviral Potential: 3,3-Dimethyl-N-[4-(piperidinylcarbonyl)phenyl]butanamide () showed strong interactions with SARS-CoV-2 NSP15, highlighting the role of bulky substituents (e.g., piperidinyl) in antiviral activity. The target compound’s smaller substituents may limit such efficacy but improve bioavailability .
Physicochemical Properties
  • Solubility: Hydrochloride salts (e.g., 2-amino-4-(methylthio)-butanamide HCl, ) exhibit higher aqueous solubility than non-ionic analogs, a property the target compound may lack due to its neutral amino group .
  • Thermodynamic Stability : Data from the CRC Handbook () indicate that butanamide derivatives generally have melting points near 179°C (e.g., N-methylpropanamide), but chloro substituents may lower this due to increased molecular weight and polarity .

Q & A

Basic: How can researchers optimize the synthesis of 2-amino-4-chloro-2-methylbutanamide for high yield and purity?

Methodological Answer:
Synthetic optimization requires careful selection of starting materials and reaction conditions. For example, halogenated intermediates (e.g., 4-chlorobutanamide derivatives) can serve as precursors, with chloro-substitution enhancing electrophilicity for nucleophilic amidation . Temperature control (e.g., 0–5°C for amine coupling) minimizes side reactions, while catalysts like DCC (dicyclohexylcarbodiimide) improve amide bond formation efficiency. Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) enhances purity. Comparative studies with structurally similar compounds (e.g., N-benzyl-4-chlorobutanamide) suggest that steric hindrance from methyl groups may require longer reaction times .

Basic: What analytical techniques are critical for characterizing 2-amino-4-chloro-2-methylbutanamide?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methyl at C2, chloro at C4) through chemical shifts and splitting patterns. For example, the C4 chloro group causes deshielding (~3.5–4.0 ppm in 1H NMR) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups. A related chlorinated butanamide crystal structure (orthorhombic, P21) showed hydrogen bonding between the amide and chloro groups, critical for stability .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C5H10ClN2O+ = 149.0481) .

Advanced: How can conflicting bioactivity data for chlorinated butanamides in antimicrobial assays be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or structural nuances. For example:

  • Solubility Differences : Chlorinated analogs (e.g., 4-chloro vs. 3-chloro derivatives) exhibit varying solubility in DMSO, affecting bioavailability. Pre-solubility testing in PBS or surfactants (e.g., Tween-80) is recommended .
  • Structural Mimics : Compare activity with ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, where phosphonate groups enhance membrane permeability .
  • Dose-Response Curves : Use IC50/EC50 values normalized to cell viability assays (e.g., MTT) to distinguish true activity from cytotoxicity .

Advanced: What crystallographic insights are critical for understanding the reactivity of 2-amino-4-chloro-2-methylbutanamide?

Methodological Answer:
X-ray diffraction reveals:

  • Hydrogen-Bonding Networks : In N-(acridin-9-yl)-4-chloro-N-(4-chlorobutanoyl)butanamide, intramolecular H-bonds between the amide NH and chloro group stabilize the planar conformation, influencing reactivity .
  • Torsional Angles : Methyl substitution at C2 introduces steric strain (e.g., C2-C3-C4-Cl dihedral angles >120°), affecting nucleophilic attack sites.
  • Packing Motifs : Orthorhombic systems (e.g., P21) show π-π stacking in aromatic analogs, which may not apply to aliphatic derivatives but inform solubility .

Basic: What preliminary assays are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Antimicrobial Screening : Agar dilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for anti-Alzheimer’s potential) using donepezil as a reference inhibitor .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (IC50 > 100 µM for safe lead compounds) .

Advanced: How can structure-activity relationship (SAR) studies be designed for chlorinated butanamides?

Methodological Answer:

  • In Silico Modeling : Use Schrödinger Suite or AutoDock to simulate docking with target proteins (e.g., β-lactamase for antimicrobial SAR). Compare binding energies of chloro (C4) vs. methyl (C2) substituents .
  • Analog Synthesis : Prepare derivatives with substituent swaps (e.g., 4-fluoro vs. 4-chloro) to isolate electronic effects. For example, fluorine’s electronegativity may enhance hydrogen bonding .
  • 3D-QSAR : Align molecules in CoMFA/CoMSIA grids to correlate steric/electrostatic fields with bioactivity data from high-throughput screens .

Basic: What safety protocols are essential for handling 2-amino-4-chloro-2-methylbutanamide in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Chlorinated amides may cause skin irritation (H315/H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent hydrolysis .

Advanced: What mechanistic studies can elucidate the neuroprotective effects of 2-amino-4-chloro-2-methylbutanamide?

Methodological Answer:

  • ROS Scavenging Assays : Measure inhibition of H2O2-induced oxidative stress in SH-SY5Y cells using DCFH-DA fluorescence .
  • Chaperone Activity : Co-immunoprecipitation (Co-IP) to assess binding to heat shock proteins (HSP70) in Alzheimer’s model neurons.
  • Metabolic Stability : LC-MS/MS pharmacokinetic profiling in rodent plasma to assess half-life and blood-brain barrier penetration .

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